molecular formula C17H24F3N3O6S B584445 1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt CAS No. 1346600-65-4

1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt

Cat. No.: B584445
CAS No.: 1346600-65-4
M. Wt: 455.449
InChI Key: NTAJGLLNKQYXAD-UHFFFAOYSA-N
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Description

IUPAC Name

The systematic IUPAC name for this compound is 1-[4-(2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea trifluoroacetic acid salt . This nomenclature reflects its structural features:

  • A urea backbone linked to a trans-4-hydroxycyclohexyl group.
  • A sulfonyl group attached to a para-substituted 2-aminoethylphenyl ring.
  • A trifluoroacetic acid counterion.

Molecular Formula and Weight

The molecular formula is C₁₇H₂₄F₃N₃O₆S , with a molecular weight of 455.45 g/mol . The trifluoroacetic acid (TFA) component contributes to the overall stoichiometry, as shown in Table 1.

Table 1: Molecular composition

Component Formula Contribution to Molecular Weight
Urea derivative C₁₅H₂₂N₃O₄S 340.42 g/mol
Trifluoroacetate C₂HF₃O₂ 115.03 g/mol

CAS Registry Number

The compound is registered under CAS 1346600-65-4 .

Synonyms

Common synonyms include:

  • Glyburide Desbenzamide trans-4-Hydroxy Impurity
  • 1-[4-(2-AMinoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt
  • A609490 (supplier-specific code)

Structural Formula and SMILES Notation

The structural formula (Figure 1) highlights:

  • A urea group (-NH-C(=O)-NH-).
  • A trans-4-hydroxycyclohexyl moiety.
  • A sulfonylated 2-aminoethylphenyl ring.
  • A trifluoroacetate counterion.

SMILES Notation

C1CC(CCC1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN)O.C(=O)(C(F)(F)F)O  

This notation encodes the trans-configuration of the cyclohexanol group and the connectivity of the sulfonylurea backbone.

InChI Key

NTAJGLLNKQYXAD-UHFFFAOYSA-N  

Properties

IUPAC Name

1-[4-(2-aminoethyl)phenyl]sulfonyl-3-(4-hydroxycyclohexyl)urea;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S.C2HF3O2/c16-10-9-11-1-7-14(8-2-11)23(21,22)18-15(20)17-12-3-5-13(19)6-4-12;3-2(4,5)1(6)7/h1-2,7-8,12-13,19H,3-6,9-10,16H2,(H2,17,18,20);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAJGLLNKQYXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural motifs with other urea derivatives and sulfonamide-containing molecules. Below is a comparative analysis based on the provided evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Relevance Salt/Solubility
1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea (TFA Salt) 2-Aminoethylphenyl sulfonyl, trans-4-hydroxycyclohexyl urea, TFA salt Not provided Hypothesized GPCR/kinase modulation Enhanced solubility via TFA salt
Compound 27 () 4,6-Dimorpholino-1,3,5-triazinylphenyl urea, pyrrolidinylpiperidine carbonyl substituent 642.3 Kinase inhibition (morpholino-triazine scaffold) 97.2% HPLC purity; acetonitrile/water solubility
SDZ249665 () Benzyl-urea, 4-(2-aminoethoxy)-3-methoxybenzyl group Not provided GPCR modulation (e.g., cannabinoid receptors) Not specified
JAK Inhibitor () Azetidine sulfonyl, pyrrolo[2,3-d]pyrimidine, TFA salt Not provided JAK kinase inhibition TFA salt for solubility

Key Observations

Urea Core: All compounds retain the urea backbone, critical for hydrogen bonding with biological targets. Compound 27’s morpholino-triazine group is associated with kinase inhibition, suggesting divergent target specificity compared to the aminoethylphenyl sulfonyl group in the target compound .

Sulfonamide/Sulfonyl Groups :

  • The target compound’s sulfonamide linker may enhance membrane permeability, similar to the sulfonyl group in the JAK inhibitor from .
  • Compound 27 lacks a sulfonamide but uses a triazine-carboxylate system for binding .

Biological Targets: SDZ249665 and other urea derivatives (e.g., A-425619, SB705498) are linked to GPCR modulation (e.g., TRPV1, cannabinoid receptors), while morpholino-triazines (Compound 27) and azetidine sulfonamides () are associated with kinase inhibition .

Research Findings and Data

  • Purity and Stability: Compound 27 () demonstrates high HPLC purity (97.2%) under acetonitrile/water gradients, suggesting robust synthetic reproducibility .
  • Molecular Weight : The target compound’s molecular weight is expected to be lower than Compound 27 (~642 g/mol) due to the absence of a triazine-carboxylate system.
  • Therapeutic Potential: While the JAK inhibitor () is explicitly designed for kinase inhibition, the target compound’s aminoethylphenyl group may align with GPCR-targeting agents like SDZ249665 .

Biological Activity

1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt, often referred to as a sulfonamide derivative, is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a urea moiety and a hydroxycyclohexyl structure. Its trifluoroacetic acid salt form enhances solubility and bioavailability, making it suitable for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably:

  • Cyclin-dependent Kinase Inhibition : Research indicates that compounds with similar structures can act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK7. This inhibition can lead to the suppression of aberrant cell proliferation associated with various cancers .
  • Anti-inflammatory Properties : The sulfonamide group may confer anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation .

Biological Activity Data

Biological Activity Effect Reference
CDK7 InhibitionInduces apoptosis in cancer cells
Anti-inflammatory ActivityReduces cytokine production
Antiviral ActivityPotential inhibition of viral replication

Case Studies

  • Cancer Treatment : A study involving similar sulfonamide derivatives demonstrated significant tumor growth inhibition in xenograft models when administered at optimal doses. The mechanism was linked to the downregulation of CDK7 activity, leading to reduced cell cycle progression and increased apoptosis in tumor cells .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may effectively modulate immune responses .
  • Viral Infections : Preliminary studies indicate that related compounds exhibit antiviral properties against adenoviruses, suggesting potential applications for respiratory infections, particularly in immunocompromised patients .

Preparation Methods

Reaction Mechanism:

  • Activation : CDI reacts with the sulfonamide’s amine group to form an imidazole carbamate.

  • Nucleophilic Attack : trans-4-Hydroxycyclohexylamine attacks the carbamate, releasing imidazole and forming the urea bond.

Optimized conditions:

ParameterValue
CDI Equivalents1.2
SolventTetrahydrofuran (THF)
Temperature25°C
Reaction Time6–8 hours
Yield70–75%

The urea product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1).

Trifluoroacetic Acid Salt Formation

The final step involves protonating the urea’s secondary amine with trifluoroacetic acid. PMC6331869 details salt formation by dissolving the urea in anhydrous DCM and adding TFA dropwise at 0°C. The mixture is stirred for 1 hour, yielding a precipitate that is filtered and dried under vacuum.

ParameterValue
TFA Equivalents1.1
SolventDCM
Temperature0°C
Purity>99% (HPLC)

Comparative Analysis of Methodologies

Limitations:

  • Cost : CDI is more expensive than traditional phosgene.

  • Byproducts : Imidazole removal requires additional purification steps.

Industrial-Scale Considerations

For large-scale synthesis, US3894082A proposes a continuous hydrolysis reactor to optimize TFA salt formation . The system operates at 72°C with a residence time of 30 minutes, achieving 95% conversion efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea trifluoroacetic acid salt, and how can purity be ensured?

  • Methodology : The compound can be synthesized via a multi-step process involving sulfonylation of the aminoethylphenyl intermediate, followed by urea coupling with trans-4-hydroxycyclohexylamine. Purification typically employs reverse-phase column chromatography with trifluoroacetic acid (TFA) as a counterion. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (500 MHz, methanol-d₄ or DMSO-d₆) to confirm absence of unreacted intermediates .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substituent positions. For example, the trans-configuration of the cyclohexyl group is confirmed by distinct coupling patterns in NMR (e.g., axial-equatorial proton splitting at δ 1.2–2.5 ppm). LRMS (low-resolution MS) is insufficient for definitive identification .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodology : The compound is soluble in polar aprotic solvents (DMSO, methanol) but unstable in aqueous basic conditions. For stability assays, store solutions at –20°C under inert atmosphere. Monitor degradation via UV-Vis (λ ~260 nm, aromatic absorption) over 72 hours .

Advanced Research Questions

Q. How can structural modifications to the sulfonyl or cyclohexyl groups influence bioactivity?

  • Methodology : Replace the sulfonyl group with carbonyl or phosphonate moieties to assess electronic effects. For the cyclohexyl group, synthesize cis-isomers or substitute with bicyclic systems (e.g., decalin). Evaluate changes via kinase inhibition assays (e.g., DYRK1A inhibition) and computational docking (AutoDock Vina) to correlate structure-activity relationships (SAR) .

Q. What experimental design strategies optimize yield in large-scale synthesis?

  • Methodology : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). For example, a central composite design can identify critical factors affecting urea coupling efficiency. Use flow chemistry (e.g., continuous stirred-tank reactor) to enhance reproducibility and reduce byproducts .

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?

  • Methodology : Perform 2D NMR (COSY, HSQC) to distinguish diastereomers or rotational isomers. For example, NOESY can confirm spatial proximity between the sulfonyl group and cyclohexyl protons. If impurities persist, employ preparative TLC with ethyl acetate/hexane (3:7) for isolation .

Q. What advanced analytical methods validate batch-to-batch consistency?

  • Methodology : Combine LC-MS/MS for trace impurity profiling (detection limit <0.1%) and X-ray crystallography to confirm salt form (TFA vs. HCl). Thermogravimetric analysis (TGA) ensures consistent hydration levels .

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